REACTION_CXSMILES
|
[S:1](Cl)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].[C:12]([O:16][C:17](=[O:22])[NH:18][CH2:19][CH2:20][OH:21])([CH3:15])([CH3:14])[CH3:13].CCN(CC)CC>C(Cl)Cl>[C:12]([O:16][C:17]([NH:18][CH2:19][CH2:20][O:21][S:1]([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2])=[O:22])([CH3:15])([CH3:13])[CH3:14]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
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Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCO)=O
|
Name
|
|
Quantity
|
1.23 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The solution was washed with H2O (15 mL)
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Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with CH2Cl2 (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the crude material by column chromatography on silica gel (20% EtOAc/hexanes)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCCOS(=O)(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.29 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |